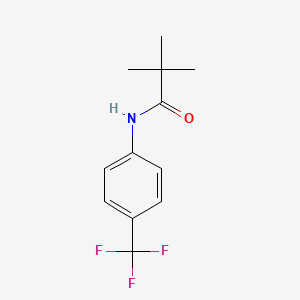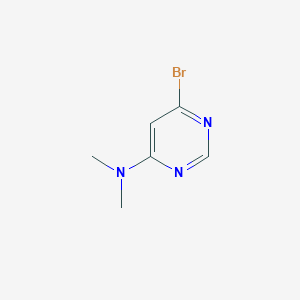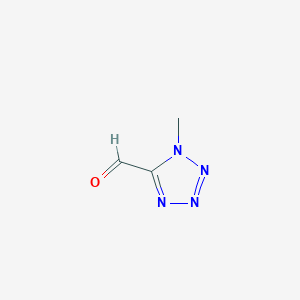
N-(4-(trifluoromethyl)phenyl)pivalamide
Übersicht
Beschreibung
N-(4-(trifluoromethyl)phenyl)pivalamide, also known by its IUPAC name 2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide, is a chemical compound with the molecular formula C12H14F3NO and a molecular weight of 245.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pivalamide moiety. It is typically found as a white to yellow powder or crystals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(trifluoromethyl)phenyl)pivalamide involves the reaction of 4-(trifluoromethyl)aniline with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(trifluoromethyl)phenyl)pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced amide derivatives.
Hydrolysis: 4-(trifluoromethyl)aniline and pivalic acid.
Wissenschaftliche Forschungsanwendungen
N-(4-(trifluoromethyl)phenyl)pivalamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-(trifluoromethyl)phenyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of target proteins and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(trifluoromethyl)phenyl)acetamide
- N-(4-(trifluoromethyl)phenyl)benzamide
- N-(4-(trifluoromethyl)phenyl)formamide
Uniqueness
N-(4-(trifluoromethyl)phenyl)pivalamide is unique due to its pivalamide moiety, which imparts steric hindrance and influences the compound’s reactivity and stability. The trifluoromethyl group also enhances its electron-withdrawing properties, making it distinct from other similar compounds .
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-11(2,3)10(17)16-9-6-4-8(5-7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJDCZQBRUWWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2815650.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea](/img/structure/B2815651.png)

![(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2815654.png)
![3-(Adamantan-1-yl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea](/img/structure/B2815657.png)
![2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2815659.png)


![N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2815664.png)
![2-(1,3-dioxaindan-5-yl)-8-chloroimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2815669.png)
![N-(3-fluoro-4-methoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2815670.png)
